
N-(2-carbamoylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-carbamoylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide” is a complex organic compound. It is likely to be a part of a larger class of compounds known as carbamoyl radicals . Carbamoyl radicals are generated from oxamic acids and are known for their mild and efficient method of generation . These radicals can further add to unsaturated systems to provide a broad range of important amides .
Applications De Recherche Scientifique
Polymer Solar Cells
Indene-C60 bisadduct (ICBA), a derivative closely related to the chemical structure , has been utilized as an electron-cascade acceptor material in the fabrication of ternary blend polymer solar cells (PSCs). This application takes advantage of the higher lowest unoccupied molecular orbital (LUMO) energy levels of ICBA relative to other materials, resulting in an increase in the open circuit voltage (VOC). The inclusion of ICBA provides a bridging role between other materials, enhancing charge transfer routes at the donor/acceptor interface. This advancement has led to significant improvements in power conversion efficiency (PCE) for PSCs, showcasing the potential of such compounds in renewable energy technologies (Cheng, Li, & Zhan, 2014).
Gas Separation
A series of new polyamides containing the phenylindane moiety, akin to the structure , demonstrated significant advances in gas separation technology. These polyamides are highly soluble in polar aprotic solvents and exhibit high glass transition temperatures alongside attractive gas separation characteristics. The combination of high gas permeability coefficients with high gas separation factors underlines the potential of such compounds in refining and improving the efficiency of gas separation processes, a critical aspect of industrial and environmental applications (Ding & Bikson, 2002).
Catalysis
Research into chiral (η6-p-Cymene)ruthenium(II) complexes, featuring monodentate acylthiourea ligands derived from structures similar to the compound of interest, has led to efficient catalysts for the asymmetric transfer hydrogenation of ketones. This application is particularly relevant in the field of synthetic chemistry, where such catalytic processes are fundamental for the production of a wide range of chiral compounds. The development of these catalysts opens new pathways in the synthesis of pharmaceuticals and fine chemicals, highlighting the compound's role in facilitating enantioselective reactions (Sheeba et al., 2014).
Antimicrobial Activity
Studies on derivatives such as N-(thiophen-2-ylmethyl)thiophene-2-carboxamide have showcased antimicrobial activity, with applications in developing new antibacterial and antifungal agents. This research indicates the potential of the compound and its derivatives in contributing to the fight against microbial resistance, an increasingly critical issue in global health (Cakmak et al., 2022).
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound affects multiple biochemical pathways.
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound has diverse molecular and cellular effects.
Action Environment
It’s known that the success of suzuki–miyaura cross-coupling, a common reaction in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that the compound’s action, efficacy, and stability may be influenced by various environmental factors.
Propriétés
IUPAC Name |
N-(2-carbamoylphenyl)-3-oxo-1,2-dihydroindene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c18-16(21)12-7-3-4-8-14(12)19-17(22)13-9-15(20)11-6-2-1-5-10(11)13/h1-8,13H,9H2,(H2,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBSZZQNNZZCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methoxy-1-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2701305.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2701307.png)
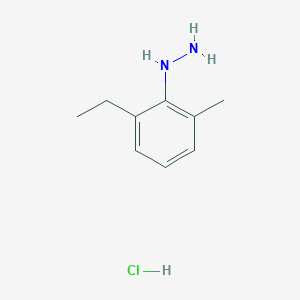

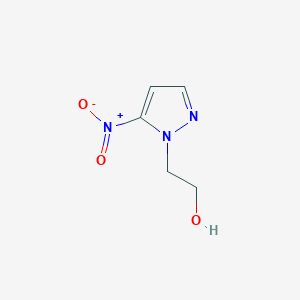
![N-(1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2701312.png)
![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide](/img/structure/B2701314.png)
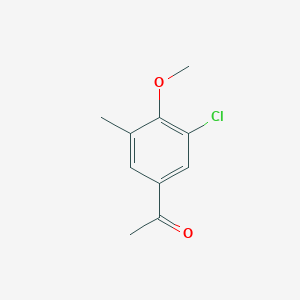
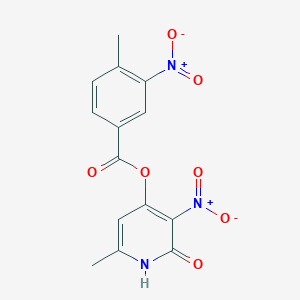
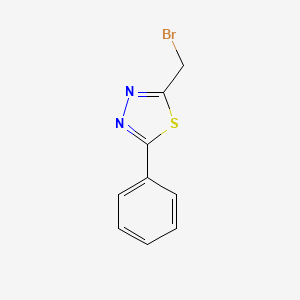
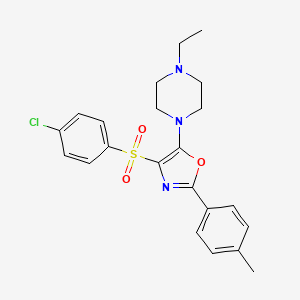
![2-(benzo[d]thiazol-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B2701323.png)
![2-Chloro-N-[2-oxo-2-(1H-pyrazol-4-ylamino)ethyl]propanamide](/img/structure/B2701324.png)

